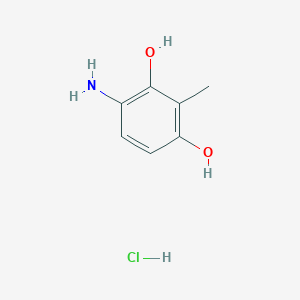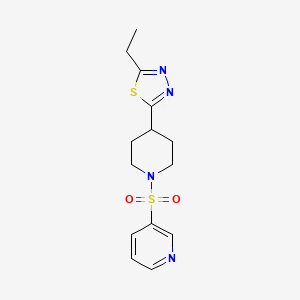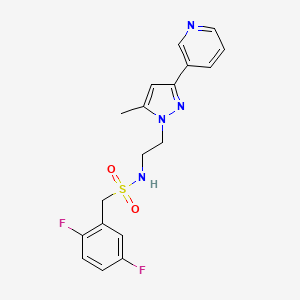
5-(Thiophen-2-yl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(Thiophen-2-yl)thiazol-2-amine is a compound that belongs to the thiazole family . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
The synthesis of 5-(Thiophen-2-yl)thiazol-2-amine derivatives involves the reaction of thiophen-2-carbaldehyde with rhodanine derivatives . The resulting (4-oxo-5-thiophen-2-ylmethylen-2-thioxothiazolidin-3-yl)alkane carboxylic acids are then used to acylate the biogenic amine tryptamine and its derivatives .Molecular Structure Analysis
The molecular structure of 5-(Thiophen-2-yl)thiazol-2-amine is characterized by a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Apoptosis Induction and Anti-Infective Properties
5-(Thiophen-2-yl)thiazol-2-amine derivatives have been explored for their potential in inducing apoptosis and possessing anti-infective properties. Research by Bansal et al. (2020) synthesized analogs of this compound, which demonstrated significant apoptosis in germ cells and notable antibacterial and antimalarial activities, highlighting their potential in pharmacology and drug design (Bansal et al., 2020).
Photoinitiators for Polymerization
This compound has been utilized in the development of photoinitiators for radical and cationic polymerizations under near-UV and visible light-emitting diodes (LEDs). Zhang et al. (2015) developed star-shaped derivatives of tris(4-(thiophen-2-yl)phenyl)amine, exhibiting high polymerization efficiencies and offering solutions to overcome oxygen inhibition in polymerization processes (Zhang et al., 2015).
RORγt Inhibition for Autoimmune Diseases
Novel series of amides derived from 5-(Thiophen-2-yl)thiazol-2-amine were discovered as potent inhibitors of retinoic acid receptor-related orphan receptor-gamma-t (RORγt). Wang et al. (2014) highlighted their efficacy in mouse models of autoimmune diseases, suggesting their therapeutic potential in treating conditions like experimental autoimmune encephalomyelitis and arthritis (Wang et al., 2014).
Synthesis of Novel Compounds with Antimicrobial and Anticancer Properties
Research into thiophene-benzothiazole derivatives has led to the synthesis of novel compounds with promising antimicrobial and anticancer activities. Ermiş and Durmuş (2020) synthesized novel azomethine and amine compounds, providing new insights into the chemical properties and potential therapeutic applications of these derivatives (Ermiş & Durmuş, 2020).
Coloring Compounds and Antioxidant Properties
5-(Thiophen-2-yl)thiazol-2-amine based pigments have been synthesized, demonstrating less toxic properties and moderate to good antimicrobial activities. Rizk et al. (2021) also noted these compounds' significant in vitro antioxidant properties, indicating their potential in various industrial applications (Rizk et al., 2021).
properties
IUPAC Name |
5-thiophen-2-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S2/c8-7-9-4-6(11-7)5-2-1-3-10-5/h1-4H,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAMCXSKRBJHHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Thiophen-2-yl)thiazol-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2492882.png)
![5-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)-3-[3-(trifluoromethyl)phenyl]triazol-4-amine](/img/structure/B2492884.png)
![N-[2-(propan-2-ylsulfanyl)phenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2492886.png)
![5-methyl-1-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2492887.png)
![1-ethyl-6-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B2492891.png)
![tert-butyl N-{[(2-methylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2492892.png)
![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B2492895.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2492897.png)
![1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone](/img/structure/B2492898.png)

